{5-[1-Amino-2-(tert-butoxy)-2-oxoethyl]thiophen-2-yl}boronic acid
Description
{5-[1-Amino-2-(tert-butoxy)-2-oxoethyl]thiophen-2-yl}boronic acid is a boronic acid derivative featuring a thiophene ring substituted at the 5-position with a boronic acid (–B(OH)₂) group. The 2-position of the thiophene is further modified with a side chain containing an amino (–NH₂), a tert-butoxy (–O–C(CH₃)₃), and an oxoethyl (–CO–CH₂–) group. This unique combination of functional groups confers distinct electronic and steric properties, making it valuable in Suzuki-Miyaura cross-coupling reactions, medicinal chemistry, and materials science .
Properties
IUPAC Name |
[5-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]thiophen-2-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO4S/c1-10(2,3)16-9(13)8(12)6-4-5-7(17-6)11(14)15/h4-5,8,14-15H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCLMYFLJSVJJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)C(C(=O)OC(C)(C)C)N)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[1-Amino-2-(tert-butoxy)-2-oxoethyl]thiophen-2-yl}boronic acid typically involves the following steps:
Boronic Acid Formation: : The thiophene ring is first functionalized with a boronic acid group using a suitable boron source, such as boronic acid or boronic ester.
Amine Introduction: : The amino group is introduced through a reaction with an amine source, such as ammonia or an amine derivative.
Protection of Amino Group: : The amino group is protected using a tert-butoxycarbonyl (BOC) group to prevent unwanted side reactions.
Oxidation: : The protected amino group is then oxidized to form the oxo group.
Industrial Production Methods
In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{5-[1-Amino-2-(tert-butoxy)-2-oxoethyl]thiophen-2-yl}boronic acid can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form the corresponding oxo group.
Reduction: : The oxo group can be reduced to form the corresponding amine.
Substitution: : The boronic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: : Nucleophiles such as alcohols, amines, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: : The major product is the corresponding oxo derivative.
Reduction: : The major product is the corresponding amine derivative.
Substitution: : The major products include various boronic esters and boronic amides.
Scientific Research Applications
{5-[1-Amino-2-(tert-butoxy)-2-oxoethyl]thiophen-2-yl}boronic acid has several scientific research applications:
Chemistry: : It is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: : It can be used as a probe in biological studies to investigate enzyme activities and binding interactions.
Industry: : It is used in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism by which {5-[1-Amino-2-(tert-butoxy)-2-oxoethyl]thiophen-2-yl}boronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, leading to the modulation of biological processes.
Comparison with Similar Compounds
Structural Analogues on Thiophene Scaffolds
(a) Simple Thiophen-2-yl Boronic Acids
- (5-Methylthiophen-2-yl)boronic acid (CAS 338454-45-8): Structural Difference: A methyl group replaces the complex amino-tert-butoxy-oxoethyl side chain. Impact: The absence of polar groups reduces hydrogen-bonding capacity and solubility in polar solvents. Its similarity score (0.87) to the target compound highlights structural divergence .
- (5-(Hydroxymethyl)thiophen-2-yl)boronic acid (CAS 4347-33-5): Structural Difference: A hydroxymethyl (–CH₂OH) group is present instead of the amino-oxoethyl-tert-butoxy chain. Similarity score: 0.77 .
(b) Amino-Substituted Thiophene Derivatives
- 5-{[(tert-Butoxy)carbonyl]amino}thiophene-2-carboxylic acid (CAS 1094071-11-0): Structural Difference: A carboxylic acid (–COOH) replaces the boronic acid, and the side chain is a tert-butoxy carbonyl amino group. Impact: The carboxylic acid group enables different reactivity (e.g., peptide coupling) compared to boronic acid’s cross-coupling utility. The lack of an oxoethyl group reduces conformational flexibility .
(c) Thiophene Boronic Acids with Electron-Withdrawing Groups
- (5-Acetylthiophen-2-yl)boronic acid: Structural Difference: An acetyl (–COCH₃) group replaces the amino-tert-butoxy-oxoethyl chain.
Functional Group Analogues on Non-Thiophene Scaffolds
(a) Phenyl-Based Analogues
- (5-(2-(Tert-Butylamino)-1-(Isobutyryloxy)-2-Oxoethyl)-2-Fluorophenyl)boronic Acid (4e): Structural Difference: A fluorophenyl ring replaces thiophene, with a similar tert-butylamino-oxoethyl side chain. Impact: The fluorophenyl scaffold alters electronic properties (e.g., increased electronegativity) and steric bulk, affecting binding to hydrophobic enzyme pockets .
(b) Heterocyclic Fluorophores
- 1,3,5-Tris(5-(thiophen-2-yl)furan-2-yl)benzene (248):
- Structural Difference : A star-shaped molecule with peripheral thiophenes and furans.
- Impact : Thiophene-containing derivatives exhibit higher fluorescence quantum yields (0.15 vs. 0.06 for furans), suggesting the target compound’s thiophene core may benefit optoelectronic applications .
Biological Activity
The compound {5-[1-Amino-2-(tert-butoxy)-2-oxoethyl]thiophen-2-yl}boronic acid is a boronic acid derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, along with relevant case studies and research findings.
Chemical Structure and Properties
Chemical Name : this compound
Molecular Formula : C12H16BNO3S
CAS Number : [insert CAS number if available]
The compound features a thiophene ring substituted with a boronic acid group, which is known for its ability to form reversible covalent bonds with diols, making it useful in biological applications.
Antimicrobial Activity
Research has demonstrated that boronic acid derivatives exhibit varying degrees of antimicrobial activity against a range of pathogens. A study highlighted the effectiveness of similar boronic compounds against Staphylococcus aureus, Escherichia coli, and Candida albicans. The inhibition zones ranged from 7 to 13 mm, indicating significant antimicrobial potential .
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 8 |
| Candida albicans | 9 |
Anticancer Activity
The anticancer properties of this compound have been explored in vitro. In a study involving prostate cancer cells, it was found that treatment with boronic compounds resulted in a significant reduction in cell viability. Specifically, at a concentration of 5 µM, cell viability decreased to 33% for cancer cells while maintaining 71% viability for healthy cells .
| Compound | Cancer Cell Viability (%) | Healthy Cell Viability (%) |
|---|---|---|
| B5 | 33 | 71 |
| B7 | 44 | 95 |
Antioxidant Activity
Antioxidant assays using methods such as DPPH and ABTS have shown that boronic acid derivatives possess strong antioxidant capabilities. For instance, one study reported an IC50 value of 0.14 µg/mL for DPPH scavenging activity, indicating high efficacy as an antioxidant agent .
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH | 0.14 ± 0.01 |
| CUPRAC | 1.73 ± 0.16 |
Case Study 1: Anticancer Efficacy
In a controlled study, the compound was tested on MCF-7 (breast cancer) cell lines. The results indicated an IC50 value of 18.76 ± 0.62 µg/mL, demonstrating notable cytotoxicity towards cancer cells while exhibiting minimal toxicity towards normal cells . This suggests its potential as a selective anticancer agent.
Case Study 2: Formulation Development
A recent formulation study incorporated this compound into a cream designed for dermatological applications. The cream showed significant antibacterial activity against E. coli at a concentration of 6.50 mg/mL and demonstrated stability without toxic effects on healthy skin cells . Histological evaluations confirmed no adverse changes in skin tissue after application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
